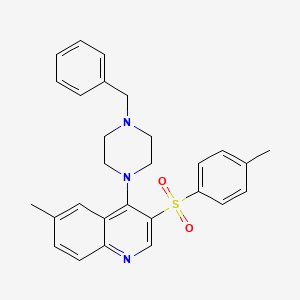

4-(4-Benzylpiperazin-1-yl)-6-methyl-3-tosylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

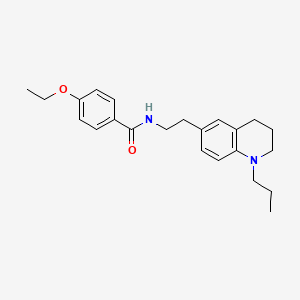

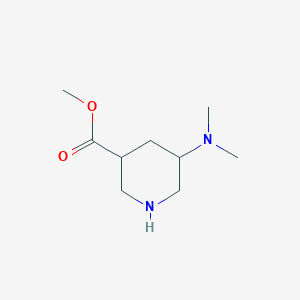

The compound is a derivative of benzylpiperazine, which is a type of organic compound comprising a benzyl group bound to a piperazine . It’s worth noting that benzylpiperazine derivatives have been studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for “4-(4-Benzylpiperazin-1-yl)-6-methyl-3-tosylquinoline” are not available, benzylpiperazine derivatives are often synthesized through reactions involving benzyl chlorides and piperazine .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Benzylpiperazin-1-yl)-6-methyl-3-tosylquinoline” would depend on its specific molecular structure. Similar compounds have been reported to be solid at room temperature .Aplicaciones Científicas De Investigación

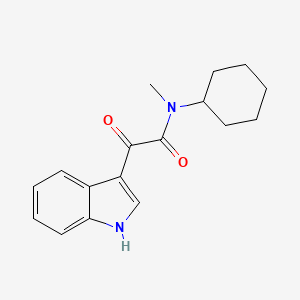

- Synthesis : 4-(4-Benzylpiperazin-1-yl)-6-methyl-3-tosylquinoline (referred to as compound 7) was synthesized by reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

- Results : Compound 7 and its analogs demonstrated significant antibacterial and antifungal activity, comparable to standard antimicrobial agents. Docking studies revealed interactions with oxidoreductase proteins, supporting their inhibitory potency .

- Cell Viability Assays : These compounds were tested against MCF-7 breast cancer cells. Results indicated potential antitumor activity .

- Examples : N-aryl and N-alkyl piperazine derivatives have shown promise as antibacterial, antimalarial, antipsychotic, and antifungal agents .

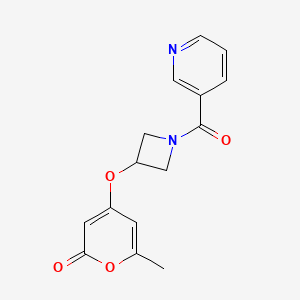

- Applications : Coumarins have been investigated for anticancer, anti-HIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory properties .

Antimicrobial Activity

Antitumor Potential

Bioactivity Enhancement via Piperazine Moiety

Coumarin-Based Drug Development

Molecular Modeling Insights

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit significant antibacterial and antifungal activity . This suggests that the compound may target key proteins or enzymes in these organisms, disrupting their normal function.

Mode of Action

It is suggested that the compound interacts with its targets, possibly through binding to key proteins or enzymes, thereby inhibiting their function and leading to the death of the organism .

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical pathways in the target organisms, leading to their death .

Result of Action

Given its antimicrobial activity, it is likely that the compound leads to the death of the target organisms by disrupting essential cellular functions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-6-methyl-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2S/c1-21-8-11-24(12-9-21)34(32,33)27-19-29-26-13-10-22(2)18-25(26)28(27)31-16-14-30(15-17-31)20-23-6-4-3-5-7-23/h3-13,18-19H,14-17,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLTXZNERSIBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazin-1-yl)-6-methyl-3-tosylquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)

![2-{[(2-Chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B2566805.png)

![3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2566807.png)

![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2566809.png)

![7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2566811.png)